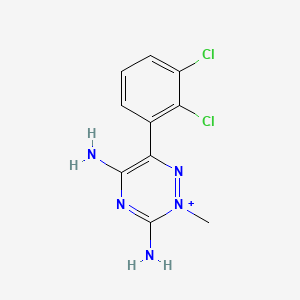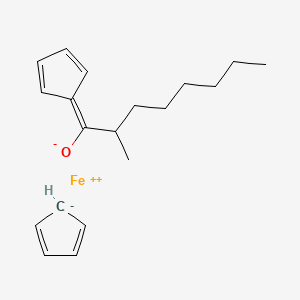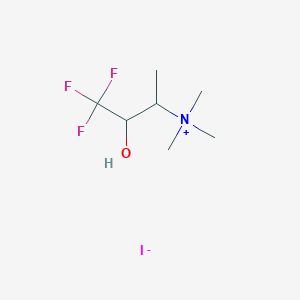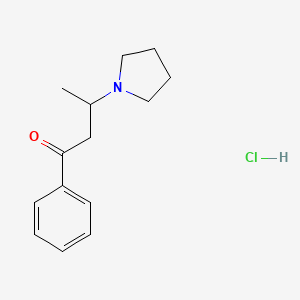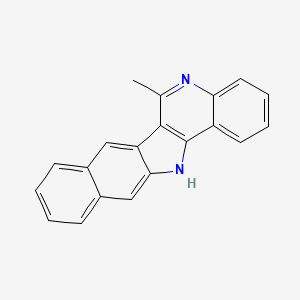
2-(tert-Dodecylthio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Dodecylthio)ethanol is an organic compound with the molecular formula C14H30OS. It is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a tert-dodecylthio group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(tert-Dodecylthio)ethanol can be synthesized through the reaction of tert-dodecyl mercaptan with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the nucleophilic attack of the sulfur atom in tert-dodecyl mercaptan on the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product consistency. The use of catalysts may also be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Dodecylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Dodecylthio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Dodecylthio)ethanol involves its interaction with molecular targets through its hydroxyl and thioether functional groups. These interactions can lead to the modulation of biochemical pathways, enzyme activities, and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylthio)ethanol: Similar structure but with a tert-butyl group instead of a tert-dodecyl group.
2-(tert-Octylthio)ethanol: Contains a tert-octyl group instead of a tert-dodecyl group.
2-(tert-Hexylthio)ethanol: Features a tert-hexyl group in place of the tert-dodecyl group.
Uniqueness
2-(tert-Dodecylthio)ethanol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
Eigenschaften
CAS-Nummer |
64391-41-9 |
|---|---|
Molekularformel |
C14H30OS |
Molekulargewicht |
246.45 g/mol |
IUPAC-Name |
2-(2-methylundecan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C14H30OS/c1-4-5-6-7-8-9-10-11-14(2,3)16-13-12-15/h15H,4-13H2,1-3H3 |
InChI-Schlüssel |
KPHSPHQXTGVZDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

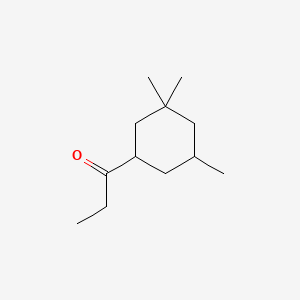

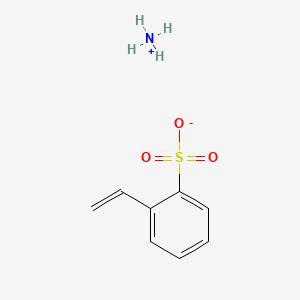

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
